molecular formula C12H8BrFN2O2 B2737446 2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid CAS No. 1479118-42-7

2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid

Cat. No.: B2737446
CAS No.: 1479118-42-7
M. Wt: 311.11
InChI Key: BDYFURUSSNOLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a carboxylic acid group and an aniline moiety that is further substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of aniline derivatives, followed by coupling with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs boronic acids or esters as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the aniline moiety.

    4-Bromo-3-fluoroaniline: Contains the aniline moiety but lacks the pyridine carboxylic acid group.

    2-(4-Bromo-3-fluoroanilino)pyridine: Similar but lacks the carboxylic acid group.

Uniqueness

2-(4-Bromo-3-fluoroanilino)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the carboxylic acid and aniline moieties, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-bromo-3-fluoroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYFURUSSNOLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.